molecular formula C23H34O3 B1143375 [(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 1169-20-6

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B1143375
CAS RN: 1169-20-6
M. Wt: 358.51
InChI Key:
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Description

The compound “[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The structure of this compound is quite complex, with multiple rings and functional groups . The steroid A, B, C, and D rings adopt chair, half-chair, chair, and envelope conformations, respectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1081.2 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Crystallographic Insights

Crystal Structure of Steroidal Compounds : Research has focused on the crystallographic analysis of steroidal compounds structurally related to [(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate. For instance, the study on 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate revealed a fused four-ring system with specific conformations for each ring, highlighting weak intermolecular interactions within the crystal structure Zhou, Huang, Zhang, Wang, & Huang, 2015. Similarly, the structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene demonstrated chair and half-chair conformations, forming helical chains within the crystal Zhou, Huang, & Huang, 2015.

Molecular Interactions and Conformations

Intermolecular Interactions and Conformations : The structural analysis of compounds like 5,22-stigmastadien-3β-yl p-toluenesulfonate has offered insights into the conformational diversity of steroidal frameworks and their intermolecular interactions, which are crucial for understanding their biological and chemical properties Ketuly, Hadi, Khaledi, & Tiekink, 2010.

Derivatives and Chemical Modifications

Synthesis and Evaluation of Steroidal Derivatives : Research has also delved into synthesizing and evaluating steroidal derivatives, such as androsterone derivatives, for their potential as inhibitors of androgen biosynthesis. These studies shed light on the structural variations and their implications on biological activity Djigoué, Simard, Kenmogne, & Poirier, 2012.

Biological Implications and Applications

Cardiac Aglycones and Pharmacological Potential : The isolation of compounds like 17βH-Periplogenin from medicinal plants and their crystallographic analysis contribute to understanding their potential pharmacological applications, particularly in cardiology Zhang, Bao, Wu, Yu, & Li, 2012.

Electrostatic Properties of Pharmaceutical Compounds : Studies like the one on prednisolone acetate's crystal structure and electrostatic properties provide crucial insights into the drug's mode of action, which is fundamental for pharmaceutical applications Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16-,17-,18-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSIVMSEGIVCP-HTVUKHQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

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